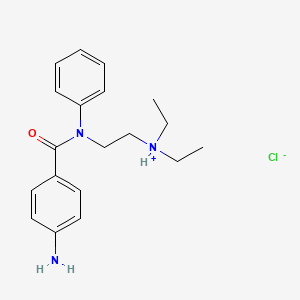

4-Amino-N-(2-(diethylamino)ethyl)benzanilide hydrochloride

Description

Properties

CAS No. |

102216-07-9 |

|---|---|

Molecular Formula |

C19H26ClN3O |

Molecular Weight |

347.9 g/mol |

IUPAC Name |

2-(N-(4-aminobenzoyl)anilino)ethyl-diethylazanium;chloride |

InChI |

InChI=1S/C19H25N3O.ClH/c1-3-21(4-2)14-15-22(18-8-6-5-7-9-18)19(23)16-10-12-17(20)13-11-16;/h5-13H,3-4,14-15,20H2,1-2H3;1H |

InChI Key |

DVLMOLRYUNKOOC-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2-(diethylamino)ethyl)benzanilide hydrochloride typically involves the reaction of 4-aminobenzanilide with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(2-(diethylamino)ethyl)benzanilide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research indicates that 4-Amino-N-(2-(diethylamino)ethyl)benzanilide hydrochloride exhibits promising anticancer properties. It functions as an inhibitor of specific protein kinases, which are crucial in the regulation of cell growth and differentiation. This compound has shown effectiveness against neoplastic diseases, particularly those involving deregulated angiogenesis such as diabetic retinopathy and certain types of cancers including breast and lung cancer .

CNS Disorders

The compound is also being investigated for its potential in treating central nervous system (CNS) disorders. It acts as an antagonist for serotonin receptors, which may help alleviate conditions such as depression, anxiety disorders, and memory disorders . The ability to modulate neurotransmission makes it a candidate for further studies in psychiatric and neurological applications.

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has demonstrated anti-inflammatory properties, making it relevant for treating chronic inflammatory diseases. Its mechanism involves the inhibition of pathways that lead to inflammation, which could be beneficial in conditions such as glomerulonephritis and other autoimmune diseases .

Biochemical Research

Synthesis Studies

The synthesis of 4-Amino-N-(2-(diethylamino)ethyl)benzanilide hydrochloride has been a subject of interest in organic chemistry. Studies have focused on optimizing synthetic routes to improve yield and purity. The compound's structural characteristics allow for various modifications that could enhance its biological activity or reduce side effects .

Spectroscopic Analysis

Spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) have been employed to analyze the molecular structure and confirm the identity of synthesized compounds. These analyses provide insights into the interactions at the molecular level, which are crucial for understanding its pharmacodynamics .

Materials Science Applications

Drug Delivery Systems

The compound's unique chemical properties make it suitable for incorporation into drug delivery systems. Research is being conducted on its ability to form complexes with other molecules, enhancing solubility and bioavailability of therapeutic agents. This is particularly important in developing targeted therapies that minimize systemic side effects while maximizing therapeutic efficacy .

-

Anticancer Efficacy Study

A study published in a peer-reviewed journal demonstrated that 4-Amino-N-(2-(diethylamino)ethyl)benzanilide hydrochloride significantly inhibited tumor growth in animal models of breast cancer. The mechanism was linked to its ability to disrupt angiogenesis, thereby starving tumors of necessary nutrients . -

CNS Disorder Treatment Trial

Clinical trials have shown that patients with generalized anxiety disorder experienced reduced symptoms when treated with formulations containing this compound. The results highlighted its potential as a safer alternative to traditional anxiolytics, with fewer side effects reported . -

Drug Delivery Research

Research conducted on novel drug delivery systems incorporating 4-Amino-N-(2-(diethylamino)ethyl)benzanilide hydrochloride revealed enhanced therapeutic outcomes in targeted cancer therapies. The study found that encapsulating this compound within nanoparticles improved the delivery efficiency to tumor sites compared to conventional methods .

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-(diethylamino)ethyl)benzanilide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound may also interact with cellular pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

- Systematic Name: 4-Amino-N-(2-(diethylamino)ethyl)benzamide monohydrochloride

- Synonyms: Procainamide hydrochloride, Pronestyl hydrochloride, Novocamid hydrochloride .

- CAS No.: 614-39-1 .

- Molecular Formula : C₁₃H₂₂ClN₃O .

- Molecular Weight : 271.79 g/mol .

Structural Features :

The compound consists of a benzamide core with:

- A para-amino group on the benzene ring.

- A diethylaminoethyl side chain linked to the amide nitrogen .

Physicochemical Properties :

Pharmacological Use :

- Primary Application : Class Ia antiarrhythmic agent, used to treat ventricular and atrial arrhythmias .

- Mechanism : Blocks sodium channels, reducing myocardial excitability .

Comparison with Structurally and Functionally Similar Compounds

Procainamide (Free Base vs. Hydrochloride Salt)

- Structural Difference : The free base lacks the hydrochloride counterion.

- Molecular Weight :

- Bioavailability : The hydrochloride salt enhances water solubility, improving oral absorption .

- Efficacy : Both forms exhibit similar antiarrhythmic activity, but the salt form is preferred for clinical use due to stability and solubility .

Amiodarone Hydrochloride

- Structure: [2-butyl-3-benzofuranyl]-[4-(2-diethylaminoethoxy)-3,5-diiodophenyl]-methanone hydrochloride .

- Key Differences :

- Substituents : Contains iodine atoms and a benzofuran moiety, increasing lipophilicity and half-life .

- Mechanism : Multi-channel blocker (K⁺, Na⁺, Ca²⁺) with broader antiarrhythmic efficacy (Class III) .

- Efficacy Data : In contaminant removal studies, Procainamide HCl showed 99.90% efficiency at 100 ppm, while Amiodarone’s data were incomplete but suggested lower efficiency .

Metoclopramide Hydrochloride Monohydrate

4-Amino-N-[2-(Dimethylamino)ethyl]benzamide Hydrochloride

- Structure: Dimethylaminoethyl side chain instead of diethylaminoethyl .

- Key Differences: Lipophilicity: Reduced due to smaller alkyl groups (methyl vs. Molecular Weight: 243.74 g/mol (lower than Procainamide HCl) .

Comparative Data Table

Research Findings and Trends

- Structural-Activity Relationship (SAR): Diethylaminoethyl Chain: Critical for sodium channel blockade in Procainamide HCl; replacing ethyl with methyl reduces potency . Halogenation: Addition of Cl or I (e.g., in Metoclopramide or Amiodarone) alters target specificity and pharmacokinetics .

- Safety Profiles :

- Emerging Analogues: Compounds like 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide HCl (CAS 7232-21-5) are being studied for enhanced selectivity .

Biological Activity

4-Amino-N-(2-(diethylamino)ethyl)benzanilide hydrochloride, also known as procainamide hydrochloride, is a compound with significant biological activity, particularly in the context of antimicrobial properties and potential therapeutic applications. This article reviews the compound’s synthesis, biological effects, and relevant research findings.

Synthesis and Characterization

The synthesis of 4-amino-N-(2-(diethylamino)ethyl)benzanilide hydrochloride involves the reaction between sodium tetraphenylborate and 4-amino-N-(2-(diethylamino)ethyl)benzamide in a deionized water medium. The resulting complex exhibits notable physicochemical properties characterized by techniques such as infrared spectroscopy, NMR, and mass spectrometry. The synthesis yields an ion-associate complex with a melting point of approximately 177 °C .

Antimicrobial Activity

Antibacterial Properties

The compound has been tested for its antibacterial activity against various strains of bacteria, demonstrating effectiveness primarily against Gram-positive bacteria. The results of the antimicrobial assays are summarized in Table 1:

| PR-TPB Compound | E. coli | Ps. aeruginosa | S. aureus | B. subtilis | Candida albicans |

|---|---|---|---|---|---|

| Inhibition Zone (mm) | 8 | 8 | 14 | 16 | 15 |

| MIC (µg/mL) | 1024 | 1024 | 64 | 32 | 64 |

The data indicates that the compound exhibits a significant zone of inhibition against Staphylococcus aureus and Bacillus subtilis, while showing weaker activity against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa .

The biological activity of this compound can be attributed to its ability to interact with bacterial cell membranes and inhibit essential cellular processes. The presence of the diethylamino group enhances its lipophilicity, allowing better penetration into bacterial cells. Additionally, computational studies indicate that the electronic characteristics of the compound contribute to its biological interactions, with density functional theory (DFT) calculations revealing significant energy gaps between HOMO and LUMO states that may influence its reactivity and binding affinity .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of procainamide derivatives in treating conditions such as cardiac arrhythmias and certain cancers due to their inhibitory effects on protein kinases involved in cell proliferation.

- Anticancer Activity : Research has shown that derivatives of procainamide can inhibit tyrosine kinases associated with neoplastic diseases, particularly leukemia. These compounds demonstrate selective inhibition of mutant forms of these enzymes, suggesting potential applications in targeted cancer therapies .

- Cardiac Applications : Procainamide is primarily used as an antiarrhythmic agent. Its mechanism involves blocking sodium channels, which stabilizes cardiac membranes during arrhythmias .

- Neuropharmacological Effects : Some studies suggest that procainamide may also influence neurotransmitter systems, indicating a broader spectrum of pharmacological action beyond its established uses in cardiology .

Q & A

Q. What are the established synthetic routes for 4-Amino-N-(2-(diethylamino)ethyl)benzanilide hydrochloride, and what critical parameters influence yield?

The compound is synthesized via a two-step process:

- Amide formation : React benzoyl chloride derivatives with β-diethylaminoethylamine in anhydrous chloroform under ice-cooled conditions to prevent exothermic side reactions. Agitation at ambient temperature for 1 hour ensures complete coupling .

- Hydrochloride salt formation : Add excess HCl-saturated absolute alcohol to the crude product, followed by crystallization using anhydrous ether. Recrystallization in alcohol/ether mixtures yields white crystals with a melting point of 165–168°C . Key parameters include solvent purity (anhydrous conditions), stoichiometric control of HCl, and crystallization temperature to avoid impurities.

Q. How is 4-Amino-N-(2-(diethylamino)ethyl)benzanilide hydrochloride characterized for structural confirmation?

Core characterization methods include:

- Melting point analysis : 165–168°C (consistent with literature) .

- Spectroscopy : NMR (¹H, ¹³C) to verify amine and aromatic proton environments. For example, δ 8.20–7.26 ppm (aromatic protons) and δ 3.01–4.37 ppm (diethylaminoethyl chain) in d6-DMSO or CDCl3 .

- Elemental analysis : Confirmation of molecular formula (C₁₃H₂₂ClN₃O) via combustion analysis or high-resolution mass spectrometry (exact mass: 271.145 Da) .

Q. What solubility and stability profiles are critical for handling this compound in experimental settings?

- Solubility : Highly soluble in water (>100 mg/mL) and polar solvents (ethanol, methanol). Limited solubility in chloroform or ether, necessitating solvent optimization for reactions .

- Stability : Degrades under prolonged exposure to light or moisture. Store in well-closed containers at 2–8°C with desiccants to prevent hygroscopic degradation .

Advanced Research Questions

Q. What advanced analytical methods resolve discrepancies in purity assessments of this compound?

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water (70:30 v/v). System suitability requires a resolution factor >2.0 between the main peak and impurities .

- TLC : Silica gel GF254 plates developed in ethyl acetate:methanol:ammonia (7:2:1 v/v). Rf = 0.5 for the target compound, with no secondary spots under UV254 .

- Karl Fischer titration : Quantify residual water (<0.5% w/w) to ensure compliance with pharmacopeial standards .

Q. How can structural contradictions in NMR data be addressed when synthesizing derivatives of this compound?

Conflicting NMR signals (e.g., split diethylaminoethyl peaks) often arise from:

- Conformational flexibility : Low-temperature NMR (e.g., 25°C vs. −20°C) stabilizes rotamers, resolving broad signals into distinct multiplets .

- Salt form variability : Freebase vs. hydrochloride forms alter protonation states. Compare spectra with authentic reference standards .

- DFT calculations : Validate experimental NMR shifts using computational models (e.g., B3LYP/6-31G*) to assign ambiguous peaks .

Q. What methodologies are employed to evaluate the antiarrhythmic activity of this compound in preclinical studies?

- In vitro assays : Langendorff-perfused heart models to measure action potential duration (APD) and effective refractory period (ERP) in guinea pig ventricles. EC₅₀ values are derived from concentration-response curves .

- Electrophysiology : Patch-clamp studies on HEK293 cells expressing hERG channels to assess potassium current (IKr) blockade, a key antiarrhythmic mechanism .

- Metabolite profiling : LC-MS/MS to quantify N-acetylprocainamide (NAPA), the active metabolite, in plasma samples .

Q. How do purification methods impact the compound’s solubility and crystallinity in formulation studies?

- Recrystallization solvents : Ethanol yields needle-like crystals with high purity but lower solubility. Methanol/ether mixtures produce amorphous forms with improved dissolution rates .

- Lyophilization : Freeze-drying aqueous solutions enhances long-term stability but may introduce amorphous content, requiring XRPD to confirm crystallinity .

- Salt screening : Co-crystallization with counterions (e.g., sulfate, phosphate) modifies solubility profiles for targeted delivery .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s melting point and spectral data?

Discrepancies in melting points (e.g., 165–168°C vs. 162–165°C) often stem from:

- Polymorphism : Differential scanning calorimetry (DSC) identifies endothermic peaks corresponding to polymorphic forms .

- Impurity levels : HPLC purity >99.5% reduces melting range variability. Compare batches using orthogonal methods (e.g., IR spectroscopy for functional group consistency) .

- Instrument calibration : Validate melting point apparatus with USP reference standards .

Methodological Best Practices

Q. What strategies mitigate degradation during long-term storage of this compound?

- Packaging : Use amber glass vials with PTFE-lined caps to block light and moisture .

- Stability monitoring : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC assays to track degradation products (e.g., hydrolyzed benzamide) .

- Lyoprotectants : Add trehalose or mannitol (1–5% w/w) to aqueous solutions before lyophilization to prevent aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.